hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Catalog No.
S531952
CAS No.
108068-98-0
M.F
C32H31N3O5
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-...

CAS Number

108068-98-0

Product Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

IUPAC Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Molecular Formula

C32H31N3O5

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1

InChI Key

ZHEHVZXPFVXKEY-RUAOOFDTSA-N

SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O

Solubility

Soluble in DMSO

Synonyms

KT 5720, KT-5720, KT5720

Canonical SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O

Isomeric SMILES

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O

Description

The exact mass of the compound KT5720 is 537.2264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of hemiaminal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KT-5720 is a chemical compound sold by Abbexa Ltd. [] According to the supplier, it is provided as a powder and classified as a Kinase inhibitor []. Kinases are a group of enzymes involved in regulating many cellular processes []. By inhibiting kinases, KT-5720 may have potential applications in various scientific research areas.

Neuroscience Research

The supplier lists neuroscience as a potential area of interest for KT-5720 []. Kinases play a crucial role in neuronal signaling and function []. Therefore, KT-5720 could be a valuable tool for researchers studying neurological diseases and disorders. For instance, it could be used to investigate the role of specific kinases in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate is a complex organic compound with the molecular formula C32H31N3O5C_{32}H_{31}N_3O_5 and a molecular weight of approximately 537.62 g/mol. It is known for its role as a selective inhibitor of protein kinase A (PKA), demonstrating a high affinity with a Ki value of 56 nM . The compound's structure features multiple rings and functional groups that contribute to its biological activity and chemical properties.

KT5720 inhibits PKA by competing with ATP, the cell's energy currency, for the enzyme's binding site []. This competition prevents PKA from phosphorylating its target proteins, thereby interrupting downstream cellular signaling pathways [].

Studies have shown that KT5720 can:

  • Reduce the excitability of dorsal root ganglion (DRG) neurons []. DRG neurons are involved in pain perception [].
  • Reverse multidrug resistance in cancer cells [].

The primary reaction involving hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate involves its binding to the active site of PKA. This binding inhibits the enzyme's activity by preventing ATP from attaching to the kinase . The compound's ability to modify protein interactions through competitive inhibition is critical for its function in biochemical pathways.

Hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate exhibits significant biological activity as an inhibitor of PKA which plays a vital role in various cellular processes including metabolism and cell growth regulation . Its selective inhibition is crucial in research applications for understanding signaling pathways and potential therapeutic interventions in diseases associated with dysregulated kinase activity.

The synthesis of hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate typically involves complex organic reactions that may include cyclization steps and functional group modifications to achieve the desired molecular architecture . Specific methodologies are often proprietary or detailed in specialized chemical literature.

Interaction studies have demonstrated that hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹₉₂₆₍₀₂₀₋₂₅]octacosa-1(26),2(6),7(27),8(13),9,11 20 22 24-nonaene 16 carboxylate interacts specifically with PKA through reversible binding mechanisms that prevent ATP from engaging with the enzyme . This specificity highlights its potential for targeted therapeutic strategies.

Several compounds exhibit structural or functional similarities to hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4 14 19 triazaoctacyclo[12 11 2 1 15 18 02 06 07 27 08 13 019 26 020 25] octacosa -1 (26) -2 (6) -7 (27) -8 (13) -9 -11 -20 -22 -24 -26-nonaene -16-carboxylate:

Compound NameMolecular FormulaKey Features
KT5720C32H31N3O5Selective PKA inhibitor; similar structure; competitive inhibition mechanism
K252aC28H34N4O5Precursor compound; exhibits similar biological activities; broader kinase inhibition
H89C17H23N5O3Another PKA inhibitor; simpler structure; used in various cell signaling studies

These compounds share common pathways of action but differ in their specificities and structural complexities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

537.22637110 g/mol

Monoisotopic Mass

537.22637110 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58HV29I28S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Wikipedia

KT5720

Dates

Modify: 2023-08-15
1: Galski H, Sivan H, Lazarovici P, Nagler A. In vitro and in vivo reversal of MDR1-mediated multidrug resistance by KT-5720: implications on hematological malignancies. Leuk Res. 2006 Sep;30(9):1151-8. PubMed PMID: 16542724.
2: Galski H, Lazarovici P, Gottesman MM, Murakata C, Matsuda Y, Hochman J. KT-5720 reverses multidrug resistance in variant S49 mouse lymphoma cells transduced with the human MDR1 cDNA and in human multidrug-resistant carcinoma cells. Eur J Cancer. 1995;31A(3):380-8. PubMed PMID: 7786606.

Explore Compound Types